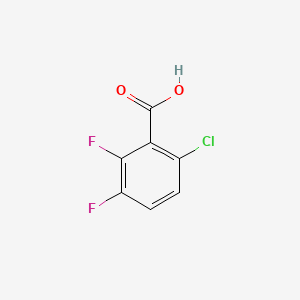

6-Chloro-2,3-difluorobenzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-chloro-2,3-difluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClF2O2/c8-3-1-2-4(9)6(10)5(3)7(11)12/h1-2H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJWXJSUYTVBLJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1F)F)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClF2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Introduction: The Strategic Importance of 6-Chloro-2,3-difluorobenzoic acid

An In-Depth Technical Guide to the Synthesis of 6-Chloro-2,3-difluorobenzoic acid

This compound is a highly functionalized aromatic carboxylic acid that serves as a critical building block in the synthesis of complex organic molecules. Its strategic importance is most pronounced in the pharmaceutical and agrochemical industries. The specific arrangement of its substituents—a carboxylic acid group, a chlorine atom, and two fluorine atoms—imparts unique electronic properties and steric influences, making it an invaluable precursor for developing new chemical entities. Notably, substituted benzoic acids are versatile intermediates in the creation of pesticides and pharmaceuticals, including non-steroidal anti-inflammatory drugs (NSAIDs)[1]. For instance, related fluorinated benzoic acid structures are key intermediates for potent antibacterial agents, such as modern quinolonecarboxylic acid drugs[2][3].

This guide provides researchers, chemists, and drug development professionals with a comprehensive technical overview of the primary synthetic pathways to this compound. It moves beyond simple procedural lists to explain the underlying chemical principles and rationale behind experimental choices, ensuring a deep and actionable understanding of the synthetic process.

Conceptual Framework: A Retrosynthetic Approach

To logically devise a synthesis, we first deconstruct the target molecule into simpler, more readily available precursors. The primary disconnection point for this compound is the carbon-carbon bond between the aromatic ring and the carboxylic acid group. This retrosynthetic step suggests that the carboxyl group can be introduced via carboxylation of an organometallic intermediate derived from 1-chloro-2,3-difluorobenzene.

Caption: Retrosynthetic analysis of the target molecule.

This analysis reveals two primary forward-synthesis strategies: Directed Ortho-metalation (Lithiation) and the Grignard Reaction , both followed by carboxylation. A third, alternative pathway involving the transformation of an amino group via a Sandmeyer-type reaction also presents a viable, albeit more complex, route.

Pathway 1: Directed Ortho-metalation and Carboxylation

This is arguably the most direct and efficient route, leveraging the principles of directed ortho-metalation (DoM). In this strategy, a substituent on the aromatic ring directs a strong base to deprotonate the adjacent (ortho) position, creating a highly reactive organolithium species that can then be trapped by an electrophile.

Causality and Mechanistic Insights:

The fluorine and chlorine atoms on the starting material, 1-chloro-2,3-difluorobenzene, are electron-withdrawing and act as directing metalation groups (DMGs). A strong lithium-based reagent, such as sec-butyllithium (s-BuLi) or lithium diisopropylamide (LDA), complexes with these halogens, facilitating the abstraction of the proton at the C6 position. This process must be conducted at cryogenic temperatures (typically -78 °C) to prevent decomposition of the aryllithium intermediate and minimize side reactions[2]. The choice of an ethereal solvent like tetrahydrofuran (THF) is critical as it is aprotic and effectively solvates the lithium cation. The subsequent reaction with solid carbon dioxide (dry ice) introduces the carboxyl group, forming a lithium carboxylate salt, which is then protonated during an acidic workup to yield the final product[4].

Caption: Workflow for the Ortho-lithiation pathway.

Experimental Protocol: Ortho-lithiation

-

Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a rubber septum. Maintain a positive pressure of dry nitrogen throughout the reaction.

-

Reaction Initiation: Add 1-chloro-2,3-difluorobenzene (1.0 eq) to anhydrous tetrahydrofuran (THF) in the flask. Cool the solution to -78 °C using a dry ice/acetone bath.

-

Lithiation: Slowly add sec-butyllithium (1.1 eq) dropwise via syringe, ensuring the internal temperature does not exceed -70 °C. Stir the mixture at -78 °C for 1-2 hours. Monitor the reaction progress via TLC if a suitable method is available.

-

Carboxylation: Crush an excess of dry ice (solid CO₂) in a separate dry flask. Rapidly transfer the aryllithium solution via cannula onto the crushed dry ice with vigorous stirring. Allow the mixture to warm slowly to room temperature.

-

Workup and Isolation: Quench the reaction mixture with water. Acidify the aqueous layer to pH ~2 with dilute hydrochloric acid (e.g., 1 M HCl), which will precipitate the crude product.

-

Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to yield pure this compound.

Pathway 2: Grignard Reaction and Carboxylation

The Grignard reaction provides a classic and robust alternative for forming carbon-carbon bonds. This pathway involves the creation of an organomagnesium halide (Grignard reagent), which then acts as a potent nucleophile.[5]

Causality and Mechanistic Insights:

This method requires a more functionalized starting material, such as 1-bromo-2-chloro-3,4-difluorobenzene. The Grignard reagent is formed by the oxidative insertion of magnesium metal into the carbon-bromine bond. The C-Br bond is more reactive than the C-Cl bond, allowing for selective reagent formation. This reaction is highly sensitive to moisture and protic solvents, as the strongly basic Grignard reagent will be instantly quenched by any available protons. Anhydrous ether solvents (diethyl ether or THF) are essential as they are aprotic and help stabilize the Grignard reagent through coordination[5]. Similar to the lithiation pathway, the formed Grignard reagent attacks the electrophilic carbon of CO₂, and the resulting magnesium carboxylate salt is hydrolyzed in an acidic workup to yield the final product.[4]

Caption: Workflow for the Grignard Reaction pathway.

Experimental Protocol: Grignard Reaction

-

Apparatus and Reagent Prep: Flame-dry all glassware. Place magnesium turnings (1.2 eq) and a small crystal of iodine (as an initiator) in a three-necked flask under a nitrogen atmosphere.

-

Grignard Formation: Add a solution of 1-bromo-6-chloro-2,3-difluorobenzene (1.0 eq) in anhydrous THF dropwise to the magnesium turnings. The reaction is initiated when the iodine color fades and gentle refluxing begins. Maintain a steady reflux by controlling the addition rate. After addition is complete, stir for an additional 1-2 hours at room temperature to ensure full conversion.

-

Carboxylation: Cool the freshly prepared Grignard reagent to 0 °C. In a separate flask, prepare an excess of crushed dry ice. Transfer the Grignard solution onto the dry ice under a nitrogen blanket.

-

Workup and Isolation: Allow the mixture to warm to room temperature. Add a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench the reaction, followed by acidification with 1 M HCl.

-

Purification: Extract the product into an organic solvent like diethyl ether. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the resulting solid by recrystallization.

Pathway 3: Synthesis via Sandmeyer Reaction and Nitrile Hydrolysis

The Sandmeyer reaction is a powerful transformation that converts an aromatic amino group into a wide range of functionalities via a diazonium salt intermediate.[6][7][8] While less direct, this pathway is valuable when the corresponding aniline is more accessible than the halo-aromatic starting materials of other routes.

Causality and Mechanistic Insights:

This multi-step synthesis begins with 2,3-difluoro-6-chloroaniline.

-

Diazotization: The aniline is treated with nitrous acid (HNO₂), generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid (e.g., HCl), at 0-5 °C. The low temperature is crucial to prevent the unstable diazonium salt from decomposing.

-

Cyanation (Sandmeyer Reaction): The diazonium salt is then reacted with a copper(I) cyanide (CuCN) solution. This is a radical-nucleophilic aromatic substitution where copper(I) initiates a single-electron transfer, leading to the loss of N₂ gas and the formation of an aryl radical. This radical then reacts to form the benzonitrile.[6][7]

-

Hydrolysis: The resulting 6-chloro-2,3-difluorobenzonitrile is a stable intermediate that can be hydrolyzed to the target carboxylic acid under either strong acidic (e.g., aqueous H₂SO₄) or basic (e.g., aqueous NaOH) conditions, followed by acidification.[9]

Caption: Workflow for the Sandmeyer/Nitrile Hydrolysis pathway.

Experimental Protocol: Sandmeyer/Nitrile Hydrolysis

-

Diazotization: Dissolve 2,3-difluoro-6-chloroaniline (1.0 eq) in a mixture of concentrated HCl and water. Cool the solution to 0 °C in an ice-salt bath. Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 eq) dropwise, keeping the temperature below 5 °C. Stir for 30 minutes after addition is complete.

-

Sandmeyer Cyanation: In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) and sodium cyanide in water. Cool this solution to 0 °C. Slowly add the cold diazonium salt solution to the cyanide solution with vigorous stirring. Allow the reaction to warm to room temperature and then heat gently (e.g., 50-60 °C) for 1 hour to ensure complete reaction.

-

Intermediate Isolation: Cool the reaction mixture and extract the 6-chloro-2,3-difluorobenzonitrile with a suitable organic solvent (e.g., toluene). Wash the organic layer, dry it, and remove the solvent under reduced pressure. The crude nitrile can be purified by distillation or chromatography.

-

Nitrile Hydrolysis: Add the purified nitrile to a 70-75% aqueous sulfuric acid solution.[10] Heat the mixture to reflux (e.g., 140-150 °C) for several hours until TLC or GC analysis indicates the disappearance of the nitrile.[9]

-

Product Isolation: Cool the reaction mixture and pour it onto ice. The product will precipitate. Collect the solid by filtration, wash thoroughly with cold water to remove residual acid, and dry. Recrystallize if necessary.

Comparative Summary of Synthesis Pathways

| Feature | Pathway 1: Ortho-lithiation | Pathway 2: Grignard Reaction | Pathway 3: Sandmeyer/Nitrile Hydrolysis |

| Starting Material | 1-Chloro-2,3-difluorobenzene | 1-Bromo-6-chloro-2,3-difluorobenzene | 2,3-Difluoro-6-chloroaniline |

| Key Reagents | s-BuLi or LDA, Dry Ice | Mg turnings, Dry Ice | NaNO₂, CuCN, H₂SO₄ |

| Number of Steps | 1 (one-pot) | 1 (one-pot) | 3 |

| Typical Yields | Good to Excellent | Good | Moderate to Good |

| Advantages | High atom economy, direct, often high yielding. | Milder than lithiation, good functional group tolerance (for some groups). | Useful if aniline is the most accessible starting material. |

| Disadvantages | Requires cryogenic temperatures, highly reactive/pyrophoric reagents. | Requires anhydrous conditions, sensitive to protic functional groups. | Multi-step process, uses highly toxic cyanides, potentially lower overall yield. |

Safety Considerations

-

Organolithium Reagents (s-BuLi, LDA): These are pyrophoric and react violently with water. They must be handled under a strict inert atmosphere (nitrogen or argon) using syringe and cannula techniques. Always wear appropriate personal protective equipment (PPE), including flame-retardant lab coats and safety glasses.

-

Grignard Reagents: Highly flammable and moisture-sensitive. Ensure all glassware is completely dry. The reaction can be exothermic and should be controlled with careful, slow addition of reagents.

-

Cyanides (CuCN, NaCN): Acutely toxic. Handle only in a well-ventilated chemical fume hood. Avoid contact with acids, which liberates highly toxic hydrogen cyanide (HCN) gas. Have a cyanide poisoning antidote kit available.

-

Strong Acids (HCl, H₂SO₄): Highly corrosive. Handle with extreme care, using appropriate PPE.

References

- 1. mdpi.com [mdpi.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. scribd.com [scribd.com]

- 5. leah4sci.com [leah4sci.com]

- 6. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 7. lscollege.ac.in [lscollege.ac.in]

- 8. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. WO2021156893A1 - Process for preparation of 2,4,6-trifluorobenzoic acid - Google Patents [patents.google.com]

- 10. US5478963A - 2,3-difluoro-6-nitrobenzonitrile and 2-chloro-5,6-difluorobenzonitrile-(2,3-difluoro-6-chlorobenzonitrile), process for their preparation and their use for the preparation of 2,3,6-trifluorobenzoic acid - Google Patents [patents.google.com]

An In-depth Technical Guide to the Physicochemical Properties of 6-Chloro-2,3-difluorobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Halogenated Benzoic Acids in Medicinal Chemistry

In the landscape of modern drug discovery, the precise molecular architecture of a compound is paramount to its therapeutic efficacy. Halogenated benzoic acids, a class of versatile chemical intermediates, have garnered significant attention for their role in the synthesis of novel active pharmaceutical ingredients (APIs). The strategic incorporation of halogen atoms, such as chlorine and fluorine, into a benzoic acid scaffold can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties. These modifications can enhance metabolic stability, improve bioavailability, and modulate binding affinity to biological targets.[1]

6-Chloro-2,3-difluorobenzoic acid (CAS No. 887584-84-1) is a prime example of such a strategic building block.[2][3] Its unique substitution pattern, featuring a chlorine atom and two fluorine atoms on the aromatic ring, offers medicinal chemists a powerful tool for fine-tuning the properties of lead compounds. This guide provides a comprehensive overview of the physicochemical properties of this compound, offering both available data and predictive insights, alongside detailed experimental protocols for their determination.

Core Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is the bedrock of successful drug development. These parameters govern a molecule's behavior from initial formulation to its interaction with biological systems. While experimental data for this compound is not extensively available in the public domain, we can compile its fundamental identifiers and present a combination of known and computationally predicted properties.

| Property | Value | Source |

| Chemical Name | This compound | N/A |

| CAS Number | 887584-84-1 | [2][3] |

| Molecular Formula | C₇H₃ClF₂O₂ | [2][3] |

| Molecular Weight | 192.55 g/mol | [2][3] |

| Melting Point | Not available (predicted) | N/A |

| Boiling Point | Not available (predicted) | N/A |

| Solubility | Not available (predicted) | N/A |

| pKa | Not available (predicted) | N/A |

The Role of Halogenation in Modulating Physicochemical Properties

The presence and position of halogen atoms on the benzoic acid ring are not arbitrary; they are a deliberate design element to modulate the compound's characteristics.

-

Fluorine: The high electronegativity of fluorine can significantly impact the acidity (pKa) of the carboxylic acid group. Furthermore, the carbon-fluorine bond is exceptionally strong, which can enhance the metabolic stability of a drug by blocking sites susceptible to enzymatic degradation. Fluorine substitution can also alter a molecule's conformation and lipophilicity, influencing its ability to cross biological membranes.[1]

-

Chlorine: The larger size of the chlorine atom compared to hydrogen can introduce steric hindrance, which can be exploited to control molecular conformation and interaction with target proteins. Chlorine also contributes to the lipophilicity of the molecule.

The interplay of these halogens in this compound creates a unique electronic and steric profile, making it a valuable intermediate for exploring structure-activity relationships (SAR) in drug discovery programs.

Experimental Protocols for Physicochemical Property Determination

For researchers working with novel compounds like this compound, the ability to experimentally determine its physicochemical properties is crucial. The following section provides detailed, self-validating protocols for key analyses.

Melting Point Determination

The melting point is a fundamental indicator of a compound's purity.[4] A sharp melting range typically signifies a high degree of purity, while a broad and depressed range suggests the presence of impurities.

Protocol: Capillary Melting Point Determination [4][5]

-

Sample Preparation: Ensure the this compound sample is thoroughly dried and finely powdered.

-

Capillary Loading: Tap the open end of a capillary tube into the powdered sample to collect a small amount of material. Invert the tube and gently tap the sealed end on a hard surface to pack the sample into a column of 2-3 mm in height.

-

Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus.

-

Rapid Heating (Optional): If the approximate melting point is unknown, perform a rapid heating run (10-20 °C/min) to determine a rough estimate.

-

Slow Heating for Accuracy: For a precise measurement, start heating at a slow rate (1-2 °C/min) when the temperature is approximately 15-20 °C below the estimated melting point.

-

Observation and Recording: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point of the compound.

-

Validation: Perform the measurement in triplicate to ensure reproducibility.

References

An In-Depth Technical Guide to 6-Chloro-2,3-difluorobenzoic acid: A Key Intermediate in Modern Chemistry

For the attention of: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 6-Chloro-2,3-difluorobenzoic acid, a halogenated aromatic carboxylic acid of significant interest in synthetic and medicinal chemistry. We will delve into its core attributes, plausible synthetic routes, and the rationale behind its application in the broader context of drug discovery and materials science.

Core Identification and Physicochemical Properties

This compound is a polysubstituted benzene derivative. The unique arrangement of its substituents—a carboxylic acid group, a chlorine atom, and two fluorine atoms—imparts specific reactivity and physical properties that make it a valuable building block in organic synthesis.

Structure and CAS Number:

-

Chemical Name: this compound

-

CAS Number: 887584-84-1

-

Molecular Formula: C₇H₃ClF₂O₂

-

Molecular Weight: 192.55 g/mol

The structure of this compound is presented below:

Caption: Chemical structure of this compound.

Physicochemical Data Summary:

| Property | Value | Source |

| CAS Number | 887584-84-1 | Internal |

| Molecular Formula | C₇H₃ClF₂O₂ | Internal |

| Molecular Weight | 192.55 g/mol | Internal |

| Appearance | Expected to be a white to off-white solid | Inferred |

| Purity | Typically >97% | Commercial |

| Solubility | Expected to have moderate solubility in organic solvents | [1] |

| Storage Conditions | Store at room temperature in a dry environment | [1] |

Synthesis and Reaction Mechanisms

While specific literature detailing the synthesis of this compound is not abundant, a plausible and industrially relevant synthetic route can be inferred from established chemical transformations. A common approach for the synthesis of aromatic carboxylic acids is the hydrolysis of a corresponding benzonitrile.

A related patent describes the synthesis of 2,3,6-trifluorobenzoic acid from 2-chloro-5,6-difluorobenzonitrile, highlighting the utility of benzonitrile intermediates.[2] This suggests a probable synthetic pathway for this compound starting from a suitable precursor.

Plausible Synthetic Workflow:

The synthesis can be envisioned as a two-step process starting from a polysubstituted fluorinated nitrobenzene compound.

Caption: Plausible synthetic workflow for this compound.

Step-by-Step Protocol (Hypothetical):

-

Preparation of 6-Chloro-2,3-difluorobenzonitrile (Intermediate): This intermediate could potentially be synthesized from a commercially available di-fluoro-nitro-chloro-benzene derivative through nucleophilic aromatic substitution of the nitro group with a cyanide source.

-

Hydrolysis of 6-Chloro-2,3-difluorobenzonitrile: The benzonitrile intermediate is then hydrolyzed to the corresponding carboxylic acid.

-

Reaction: 6-Chloro-2,3-difluorobenzonitrile + H₂O → this compound + NH₃

-

Reagents and Conditions: This reaction is typically carried out under acidic (e.g., concentrated sulfuric acid) or basic (e.g., sodium hydroxide) conditions, followed by heating.

-

Work-up: After the reaction is complete, the mixture is cooled and the product is precipitated by adjusting the pH. The solid product is then collected by filtration, washed, and dried.

-

Causality in Experimental Choices:

-

Choice of Hydrolysis Conditions: Acidic hydrolysis is often preferred for its straightforward work-up, where the product precipitates upon dilution with water. Basic hydrolysis first forms the carboxylate salt, which then requires acidification to yield the final product.

-

Solvent Selection: The choice of solvent for the preceding steps would depend on the solubility of the starting materials and intermediates and the reaction temperature. Protic solvents like tertiary alcohols or even water can be used in certain cyanation reactions.[2]

Applications in Drug Discovery and Development

Halogenated benzoic acids are a cornerstone in medicinal chemistry due to the profound impact of halogen substituents on the biological activity and pharmacokinetic properties of drug molecules.[3] While specific applications of this compound are not extensively documented, its utility can be understood from the well-established roles of similar compounds.[1][3]

The Role of Halogens in Drug Design:

The incorporation of chlorine and fluorine atoms into a molecular scaffold can significantly alter its properties:

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong and can block sites of metabolic oxidation, thereby increasing the half-life of a drug.[3]

-

Lipophilicity: Halogens increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and the blood-brain barrier.

-

Binding Affinity: The electronegativity and size of halogen atoms can lead to favorable interactions, such as halogen bonding, with target proteins, thus improving binding affinity and potency.[3]

Workflow in Drug Discovery:

This compound serves as a versatile building block for the synthesis of more complex active pharmaceutical ingredients (APIs).

Caption: Role of building blocks in the drug discovery pipeline.

This compound can be used to synthesize a variety of heterocyclic compounds and other complex molecular architectures that are common motifs in modern pharmaceuticals. For instance, related chloro-fluorobenzoic acids are used in the development of anti-inflammatory and analgesic drugs.[1]

Spectroscopic and Analytical Characterization

The structural elucidation of this compound and its reaction products relies on standard spectroscopic techniques. While a complete dataset for this specific molecule is not publicly available, the expected spectral features can be predicted based on data from similar compounds like 2,3-difluorobenzoic acid.[4][5][6]

Expected Spectroscopic Data:

-

¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region, with coupling patterns influenced by the adjacent fluorine and chlorine atoms.

-

¹³C NMR: The carbon NMR spectrum would display distinct signals for the carboxyl carbon and the six aromatic carbons, with the carbon-fluorine couplings providing valuable structural information.

-

¹⁹F NMR: The fluorine NMR spectrum is a powerful tool for confirming the presence and environment of the fluorine atoms.

-

IR Spectroscopy: The infrared spectrum would be characterized by a strong carbonyl (C=O) stretching vibration for the carboxylic acid, typically around 1700 cm⁻¹, and O-H stretching vibrations.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern due to the presence of chlorine.

Conclusion and Future Outlook

This compound represents a valuable, albeit not widely studied, building block for synthetic and medicinal chemistry. Its polysubstituted aromatic ring offers multiple points for further functionalization, making it an attractive starting material for the synthesis of novel compounds. The principles of drug design suggest that the strategic incorporation of this moiety could lead to the development of new therapeutic agents with improved pharmacokinetic profiles. Further research into the synthesis and applications of this and related compounds is warranted to fully exploit their potential in drug discovery and materials science.

References

- 1. chemimpex.com [chemimpex.com]

- 2. US5478963A - 2,3-difluoro-6-nitrobenzonitrile and 2-chloro-5,6-difluorobenzonitrile-(2,3-difluoro-6-chlorobenzonitrile), process for their preparation and their use for the preparation of 2,3,6-trifluorobenzoic acid - Google Patents [patents.google.com]

- 3. nbinno.com [nbinno.com]

- 4. Structural and spectroscopic characterization of 2,3-difluorobenzoic acid and 2,4-difluorobenzoic acid with experimental techniques and quantum chemical calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 2,3-Difluorobenzoic acid(4519-39-5) 1H NMR spectrum [chemicalbook.com]

- 6. spectrabase.com [spectrabase.com]

spectral data for "6-Chloro-2,3-difluorobenzoic acid" (NMR, IR, MS)

An In-Depth Technical Guide to the Spectral Analysis of 6-Chloro-2,3-difluorobenzoic Acid

Introduction: Characterizing a Halogenated Benzoic Acid Derivative

This compound (CAS No: 887584-84-1; Molecular Formula: C₇H₃ClF₂O₂; Molecular Weight: 192.55 g/mol ) is a polysubstituted aromatic carboxylic acid. Compounds of this class are pivotal building blocks in medicinal chemistry and materials science, where precise substitution patterns dictate biological activity and physical properties. The accurate structural elucidation of such molecules is non-negotiable and relies on a synergistic application of modern analytical techniques.

Given the limited availability of published experimental spectra for this specific compound, this guide adopts a predictive and pedagogical approach. As a Senior Application Scientist, the objective is to leverage foundational principles of spectroscopy and data from analogous structures to forecast the spectral characteristics of this compound. This document serves as a robust framework for researchers, enabling them to identify, characterize, and confirm the synthesis of this molecule with confidence. We will dissect the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, explaining the causal relationships between molecular structure and spectral output.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive Analysis

NMR spectroscopy is the cornerstone of molecular structure determination in organic chemistry. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR would be required for unambiguous characterization.

Predicted ¹H NMR Spectral Data

The structure possesses two aromatic protons and one carboxylic acid proton. The aromatic protons are situated in a complex electronic environment, influenced by three different, strongly electronegative halogen atoms and a deactivating carboxyl group.

-

Carboxylic Acid Proton (H-α): This proton is expected to appear as a broad singlet significantly downfield, typically >10 ppm . Its acidity and propensity for hydrogen bonding with the solvent or other analyte molecules cause signal broadening and a variable chemical shift.

-

Aromatic Protons (H-4, H-5): These two protons are not chemically equivalent. They will couple to each other (ortho-coupling, ³JHH) and to the fluorine atoms at positions 2 and 3 (³JHF and ⁴JHF). This will result in complex splitting patterns, likely appearing as two distinct multiplets or doublet of doublets of doublets. Their chemical shifts are predicted to be in the range of 7.0 - 8.0 ppm .

Table 1: Predicted ¹H NMR Data (Solvent: DMSO-d₆)

| Proton Assignment | Predicted δ (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

|---|---|---|---|

| -COOH | >11.0 | Broad Singlet (br s) | N/A |

| H-4 | 7.4 - 7.8 | Multiplet (m) | ³JH4-H5, JH4-F3, JH4-F2 |

| H-5 | 7.2 - 7.6 | Multiplet (m) | ³JH5-H4, JH5-F3, JH5-F2 |

Predicted ¹³C NMR Spectral Data

The molecule has seven carbon atoms, all in unique chemical environments, which should give rise to seven distinct signals in the broadband-decoupled ¹³C NMR spectrum. The carboxyl carbon will be the most deshielded. The aromatic carbons will show splitting due to C-F coupling.

Table 2: Predicted ¹³C NMR Data (Solvent: DMSO-d₆)

| Carbon Assignment | Predicted δ (ppm) | Notes |

|---|---|---|

| C=O | 165 - 170 | Deshielded by two oxygen atoms. |

| C-F (C-2, C-3) | 145 - 160 (d or dd) | Directly attached to fluorine, highly deshielded; will show large ¹JCF coupling. |

| C-Cl (C-6) | 130 - 140 | Deshielded by chlorine. |

| C-COOH (C-1) | 125 - 135 | Attached to the carboxyl group. |

| C-H (C-4, C-5) | 115 - 130 | Shielded relative to substituted carbons. Will show smaller ²JCF and ³JCF couplings. |

Predicted ¹⁹F NMR Spectral Data

The two fluorine atoms at the C-2 and C-3 positions are chemically non-equivalent and are expected to couple to each other.

Table 3: Predicted ¹⁹F NMR Data

| Fluorine Assignment | Predicted δ (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

|---|---|---|---|

| F-2 | -130 to -145 | Doublet (d) | ortho ³JF2-F3 |

| F-3 | -140 to -155 | Doublet (d) | ortho ³JF2-F3 |

Experimental Protocol: NMR Data Acquisition

This protocol ensures high-quality, reproducible data for a solid aromatic acid.

-

Sample Preparation: Accurately weigh 10-20 mg of this compound into a clean, dry NMR tube.

-

Solvent Selection: Add approximately 0.6 mL of a suitable deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice for carboxylic acids due to its high polarity and ability to disrupt intermolecular hydrogen bonding, often resulting in sharper -COOH peaks. Chloroform-d (CDCl₃) is also an option.

-

Dissolution: Cap the tube and gently vortex or sonicate until the sample is fully dissolved.

-

Instrument Setup:

-

Insert the sample into the NMR spectrometer.

-

Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

Record a standard ¹H NMR spectrum (e.g., 16-32 scans).

-

Record a broadband proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) will be required to achieve a good signal-to-noise ratio.

-

Record a ¹⁹F NMR spectrum. This nucleus is highly sensitive, and a spectrum can be acquired rapidly.

-

-

Data Processing: Process the raw data (FID) using appropriate Fourier transform, phasing, and baseline correction algorithms. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

An In-depth Technical Guide to the Solubility and Stability of 6-Chloro-2,3-difluorobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Chloro-2,3-difluorobenzoic acid, a halogenated aromatic carboxylic acid, represents a class of compounds of significant interest in pharmaceutical and agrochemical research. Its utility as a synthetic intermediate underscores the importance of a thorough understanding of its physicochemical properties.[1] This guide provides a comprehensive overview of the solubility and stability of this compound, offering both theoretical insights and detailed experimental protocols for its characterization. While specific experimental data for this particular molecule is limited in publicly available literature, this guide will leverage data from structurally similar compounds and established scientific principles to provide a robust framework for its evaluation.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for predicting its behavior in various experimental and formulation settings.

| Property | Value/Prediction | Source/Rationale |

| CAS Number | 887584-84-1 | [1] |

| Molecular Formula | C₇H₃ClF₂O₂ | [1] |

| Molecular Weight | 192.55 g/mol | [1] |

| Predicted pKa | ~2.5 - 3.5 | Based on the electron-withdrawing effects of the halogen substituents, which are known to increase the acidity of benzoic acid (pKa ≈ 4.2). The presence of two ortho/meta fluorine atoms and a meta chlorine atom is expected to significantly lower the pKa.[2][3] |

| Predicted logP | ~2.0 - 2.5 | The presence of a chlorine and two fluorine atoms increases the lipophilicity compared to benzoic acid (logP ≈ 1.9). Computational models can provide more precise estimates. |

| Melting Point | Not available | For comparison, 2,3-difluorobenzoic acid has a melting point of 163-165 °C, and 2,6-difluorobenzoic acid melts at 157-161 °C.[4] The addition of a chlorine atom may alter the crystal lattice and thus the melting point. |

Solubility Assessment

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and developability.[5] Low aqueous solubility can pose significant challenges during drug development.[5] Both kinetic and thermodynamic solubility are important parameters to evaluate.

Kinetic Solubility

Kinetic solubility measures the concentration of a compound in solution after a short incubation period, typically by adding a concentrated DMSO stock to an aqueous buffer.[6] This high-throughput screening method is valuable for early-stage drug discovery.[6][7]

This protocol outlines a common method for determining kinetic solubility.

-

Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution in DMSO to create a range of concentrations (e.g., 10 mM down to 0.078 mM).

-

Addition to Aqueous Buffer: Transfer a small volume (e.g., 2 µL) of each DMSO concentration to a corresponding well of a 96-well plate containing the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Incubation: Shake the plate for a defined period (e.g., 2 hours) at a controlled temperature (e.g., 25°C).[8]

-

Turbidity Measurement: Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring absorbance at a wavelength sensitive to light scattering (e.g., 620 nm).

-

Data Analysis: The kinetic solubility is determined as the highest concentration that does not show a significant increase in turbidity compared to the buffer blank.

Caption: Workflow for Kinetic Solubility Determination.

Thermodynamic Solubility

Thermodynamic, or equilibrium, solubility is the concentration of a compound in a saturated solution when equilibrium has been reached between the dissolved and undissolved states.[2] This is a more accurate representation of a compound's true solubility.[2]

The shake-flask method is a gold-standard approach for determining thermodynamic solubility.[8]

-

Sample Preparation: Add an excess amount of solid this compound to a series of vials containing different aqueous buffers (e.g., pH 2, 5, 7.4, 9) and relevant organic solvents (e.g., ethanol, methanol, acetonitrile).

-

Equilibration: Seal the vials and agitate them in a shaker bath at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours).[2][8]

-

Phase Separation: After equilibration, allow the samples to stand to let the undissolved solid settle. Alternatively, centrifuge the samples to pellet the excess solid.

-

Sample Collection and Filtration: Carefully collect an aliquot of the supernatant, ensuring no solid particles are disturbed. Filter the supernatant through a 0.22 µm filter to remove any remaining undissolved material.

-

Quantification: Dilute the filtrate with a suitable solvent and quantify the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calibration: Prepare a standard curve of the compound in the same solvent to accurately determine the concentration in the filtrate.

Caption: Workflow for Thermodynamic Solubility Determination.

Stability Assessment

Evaluating the chemical stability of a compound is crucial for determining its shelf-life, storage conditions, and potential degradation products.[4] Stability testing should be conducted according to the International Council for Harmonisation (ICH) guidelines.[1][9]

Forced Degradation Studies

Forced degradation, or stress testing, is performed to identify potential degradation products and pathways, and to develop stability-indicating analytical methods.[4][10]

-

Acidic and Basic Hydrolysis:

-

Dissolve this compound in solutions of varying pH (e.g., 0.1 M HCl, water, 0.1 M NaOH).

-

Incubate samples at elevated temperatures (e.g., 60°C) for a defined period.

-

At specified time points, withdraw aliquots, neutralize them, and analyze by a stability-indicating HPLC method.

-

-

Oxidative Degradation:

-

Expose the compound in solution to an oxidizing agent (e.g., 3% hydrogen peroxide).

-

Incubate at room temperature or a slightly elevated temperature.

-

Analyze samples at various time points.

-

-

Thermal Degradation:

-

Expose the solid compound to dry heat (e.g., 80°C) and elevated humidity (e.g., 75% RH).[4]

-

Analyze the solid at different time points for the appearance of degradation products and changes in physical properties.

-

-

Photostability:

-

Expose the solid compound and its solution to a light source according to ICH Q1B guidelines (e.g., a combination of cool white fluorescent and near-ultraviolet lamps).[9]

-

Include a dark control to differentiate between light-induced and thermal degradation.

-

Analyze the samples after the exposure period.

-

Potential Degradation Pathways

For halogenated benzoic acids, potential degradation pathways under stress conditions may include:

-

Decarboxylation: Particularly at elevated temperatures.

-

Dehalogenation: Reductive dehalogenation can occur under certain anaerobic conditions.[11][12]

-

Hydrolysis of Halogen Substituents: While generally stable, under harsh conditions, nucleophilic substitution of the halogens could occur.

The specific degradation products of this compound would need to be identified and characterized using techniques such as LC-MS/MS.

Long-Term Stability Studies

Formal stability studies are conducted under controlled storage conditions as defined by ICH guidelines to establish a re-test period or shelf life.[4]

| Study | Storage Condition | Minimum Duration |

| Long-term | 25°C ± 2°C / 60% RH ± 5% RH | 12 months |

| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |

| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |

Testing frequency for long-term studies is typically at 0, 3, 6, 9, 12, 18, 24, and 36 months.[4] For accelerated studies, time points are usually 0, 3, and 6 months.[4]

Caption: Overview of a Comprehensive Stability Testing Program.

Analytical Methodologies

A validated, stability-indicating analytical method is paramount for both solubility and stability studies. High-Performance Liquid Chromatography (HPLC) is the most common technique.

HPLC Method Development Considerations

-

Column: A C18 reversed-phase column is a good starting point.

-

Mobile Phase: A gradient of an acidic aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typically used for acidic compounds.

-

Detection: UV detection at a wavelength of maximum absorbance for this compound should be employed. A photodiode array (PDA) detector is useful for assessing peak purity.

-

Validation: The method must be validated according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision, and robustness. The method is considered stability-indicating if it can resolve the parent compound from all its degradation products and any process impurities.

Conclusion

This technical guide provides a comprehensive framework for assessing the solubility and stability of this compound. While specific experimental data for this molecule is not widely published, the provided protocols and theoretical considerations offer a robust starting point for its characterization. A thorough understanding of these properties is indispensable for the successful development of any new chemical entity in the pharmaceutical or agrochemical industries.

References

- 1. chemwhat.com [chemwhat.com]

- 2. Towards the “Eldorado” of pKa Determination: A Reliable and Rapid DFT Model - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 2,3-二氟苯甲酸 98% | Sigma-Aldrich [sigmaaldrich.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. scienceopen.com [scienceopen.com]

- 7. 2,3-Difluorobenzoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. chemimpex.com [chemimpex.com]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

The Strategic Role of 6-Chloro-2,3-difluorobenzoic Acid in Modern Medicinal Chemistry

An In-Depth Technical Guide for Drug Development Professionals

In the landscape of contemporary drug discovery, the strategic incorporation of halogenated scaffolds is a cornerstone of rational molecular design. Among these, 6-Chloro-2,3-difluorobenzoic acid has emerged as a valuable building block, particularly in the synthesis of highly selective modulators of complex biological targets. This technical guide provides an in-depth analysis of the applications of this compound in medicinal chemistry, with a focus on its role in the development of novel therapeutics for inflammatory diseases. We will explore its synthesis, physicochemical properties, and the nuanced structure-activity relationships that make its derivatives potent and specific drug candidates.

Physicochemical Properties and Synthesis

A thorough understanding of a building block's fundamental characteristics is paramount for its effective use in multi-step synthetic campaigns.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 887584-84-1[1] |

| Molecular Formula | C₇H₃ClF₂O₂ |

| Molecular Weight | 192.55 g/mol |

| Appearance | White to off-white solid |

| Purity | Typically ≥97% |

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve the desired substitution pattern. While specific proprietary methods may vary, a general synthetic approach can be outlined as follows:

Caption: Generalized synthetic workflow for this compound.

Core Application: A Key Building Block for α4β7 Integrin Inhibitors

The most prominent application of this compound in medicinal chemistry to date is as a precursor for the synthesis of selective α4β7 integrin inhibitors. These inhibitors are a promising class of therapeutics for the treatment of inflammatory bowel disease (IBD), including Crohn's disease and ulcerative colitis.

The α4β7 integrin is a heterodimeric cell surface protein expressed on lymphocytes that mediates their trafficking to the gastrointestinal tract through its interaction with the mucosal addressin cell adhesion molecule-1 (MAdCAM-1).[2][3] By blocking this interaction, α4β7 integrin inhibitors can prevent the accumulation of lymphocytes in the gut, thereby reducing inflammation.

The Crucial Role of the 6-Chloro-2,3-difluorobenzoyl Moiety

In the design of small-molecule α4β7 integrin inhibitors, the N-acyl group plays a critical role in modulating the compound's affinity and selectivity. The 6-chloro-2,3-difluorobenzoyl moiety, derived from this compound, has been identified as a key structural feature in potent and selective inhibitors.

While detailed structure-activity relationship (SAR) studies specifically dissecting the contribution of this halogenation pattern are often proprietary, several hypotheses can be put forth based on established principles of medicinal chemistry:

-

Conformational Constraint: The presence of three substituents on the phenyl ring (a chloro group at C6 and fluoro groups at C2 and C3) restricts the rotation of the benzoyl group. This pre-organization of the molecule into a bioactive conformation can reduce the entropic penalty upon binding to the target protein, leading to higher affinity.

-

Modulation of Electronic Properties: The electron-withdrawing nature of the chlorine and fluorine atoms significantly influences the electronic properties of the aromatic ring and the adjacent amide bond. This can impact hydrogen bonding interactions and other non-covalent interactions within the binding pocket of the α4β7 integrin.

-

Enhanced Metabolic Stability: The presence of halogens, particularly fluorine, on the aromatic ring can block sites of potential metabolism by cytochrome P450 enzymes. This can lead to improved pharmacokinetic properties, such as a longer half-life and increased bioavailability.

-

Specific Interactions with the Binding Site: The specific arrangement of the chloro and fluoro substituents may allow for favorable interactions, such as halogen bonding or dipole-dipole interactions, with amino acid residues in the binding pocket of the α4-subunit of the integrin, contributing to both potency and selectivity.

Synthetic Workflow: From Acid to Active Pharmaceutical Ingredient (API)

The primary role of this compound in this context is as a stable precursor to the more reactive 6-chloro-2,3-difluorobenzoyl chloride. This acid chloride is then used in a crucial amide bond-forming reaction with a complex amine intermediate to furnish the final active pharmaceutical ingredient.

Caption: Key synthetic steps from this compound to the final API.

A patent for quinoline derivatives as α4β7 integrin inhibitors describes the synthesis of a final compound, (S)-2-(6-chloro-2,3-difluorobenzamido)-3-(8-(2-chloro-4-cyanophenyl) quinolin-5-yl)propanoic acid, using 6-chloro-2,3-difluorobenzoyl chloride as a key reactant.[2]

Experimental Protocols

Protocol for the Preparation of 6-Chloro-2,3-difluorobenzoyl chloride

Objective: To convert this compound to its corresponding acid chloride for use in subsequent amide coupling reactions.

Materials:

-

This compound

-

Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

-

Anhydrous dichloromethane (DCM) or Toluene

-

N,N-Dimethylformamide (DMF) (catalytic amount)

-

Rotary evaporator

-

Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

-

To a solution of this compound (1.0 eq) in anhydrous DCM under an inert atmosphere, add a catalytic amount of DMF (1-2 drops).

-

Slowly add thionyl chloride (1.5-2.0 eq) or oxalyl chloride (1.2-1.5 eq) to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC or LC-MS.

-

Remove the solvent and excess reagent in vacuo using a rotary evaporator.

-

The resulting crude 6-chloro-2,3-difluorobenzoyl chloride can be used in the next step without further purification.

Trustworthiness Note: The reaction should be carried out in a well-ventilated fume hood as the reagents and byproducts are corrosive and toxic. The use of an inert atmosphere is crucial to prevent hydrolysis of the acid chloride.

General Protocol for Amide Coupling

Objective: To couple 6-Chloro-2,3-difluorobenzoyl chloride with a primary or secondary amine to form the corresponding amide.

Materials:

-

6-Chloro-2,3-difluorobenzoyl chloride

-

Amine intermediate

-

Anhydrous aprotic solvent (e.g., DCM, THF, or DMF)

-

Base (e.g., triethylamine (TEA), diisopropylethylamine (DIPEA), or pyridine)

-

Standard workup and purification supplies (e.g., separatory funnel, silica gel for column chromatography)

Procedure:

-

Dissolve the amine intermediate (1.0 eq) and a non-nucleophilic base such as TEA or DIPEA (1.5-2.0 eq) in an anhydrous aprotic solvent under an inert atmosphere.

-

Cool the solution to 0 °C.

-

Slowly add a solution of 6-Chloro-2,3-difluorobenzoyl chloride (1.1-1.2 eq) in the same anhydrous solvent to the reaction mixture.

-

Stir the reaction at 0 °C for 30 minutes and then allow it to warm to room temperature. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate or DCM).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by silica gel column chromatography to yield the desired amide.

Future Perspectives and Broader Applications

While the development of α4β7 integrin inhibitors is currently the most prominent application of this compound, its unique structural and electronic properties make it an attractive building block for other areas of medicinal chemistry. The strategic placement of chloro and fluoro substituents can be exploited to fine-tune the properties of ligands for a variety of biological targets. Potential future applications could include its use in the synthesis of:

-

Kinase inhibitors: The benzoyl moiety is a common feature in many kinase inhibitors, and the specific halogenation pattern of this building block could be used to achieve selectivity for specific kinases.

-

Ion channel modulators: The electronic properties of the substituted phenyl ring could be leveraged to modulate interactions with the pores of ion channels.

-

GPCR ligands: The rigidified and electronically tuned benzoyl group could serve as a key pharmacophore for binding to G-protein coupled receptors.

Conclusion

This compound is a specialized building block that offers medicinal chemists a valuable tool for the synthesis of complex and highly functionalized drug candidates. Its primary application in the development of potent and selective α4β7 integrin inhibitors highlights the importance of strategic halogenation in modern drug design. A thorough understanding of its properties and reactivity, as outlined in this guide, will enable researchers to effectively leverage this scaffold in the pursuit of novel therapeutics for a range of diseases.

References

An In-Depth Technical Guide to the Role of 6-Chloro-2,3-difluorobenzoic Acid and its Isomers in Agrochemical Synthesis

Introduction: The Strategic Importance of Halogenated Benzoic Acids

In the landscape of modern agrochemical development, halogenated aromatic compounds serve as indispensable synthons, providing the foundational scaffolds for a multitude of highly effective active ingredients. The specific incorporation of chlorine and fluorine atoms onto a benzoic acid core imparts unique physicochemical properties that are critical for biological activity, metabolic stability, and target specificity. While numerous isomers of chlorodifluorobenzoic acid exist, this guide will explore the pivotal role of these structures, with a focus on the potential of 6-Chloro-2,3-difluorobenzoic acid and the well-established applications of its isomers in the synthesis of market-leading insecticides and herbicides.

This document provides researchers and development professionals with a technical overview of the synthesis, application, and mechanistic principles associated with these vital chemical intermediates. We will delve into specific case studies, supported by detailed protocols and mechanistic diagrams, to illustrate how these building blocks are transformed into potent agrochemical solutions.

Part 1: Synthesis of the Core Intermediate

While this compound is not as widely cited in commercial agrochemical synthesis as some of its isomers, its preparation is chemically feasible and follows established principles of aromatic substitution. Understanding its synthesis provides a basis for appreciating the production of related, commercially significant isomers. A plausible synthetic route can be adapted from methodologies used for similar compounds, such as the synthesis of 2,3,6-trifluorobenzoic acid.[1]

A proposed pathway could begin with 2,3,4-trifluoronitrobenzene. The process involves a nucleophilic aromatic substitution (SNAr) to introduce a cyano group, followed by a denitrating chlorination, and finally, hydrolysis of the nitrile to the carboxylic acid.

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol: Proposed Synthesis of 6-Chloro-2,3-difluorobenzonitrile (Intermediate C)

This protocol is a conceptual adaptation based on related syntheses.[1]

-

Step 1: Cyanation. In a suitable solvent like tert-butanol, 2,3,4-trifluoronitrobenzene is reacted with potassium cyanide at an elevated temperature (e.g., 70-80°C). The cyanide ion displaces the fluorine atom at the 6-position, which is activated by the electron-withdrawing nitro group, to yield 2,3-difluoro-6-nitrobenzonitrile.

-

Step 2: Denitrating Chlorination. The resulting 2,3-difluoro-6-nitrobenzonitrile is then subjected to denitrating chlorination. This step replaces the nitro group with a chlorine atom to form 6-Chloro-2,3-difluorobenzonitrile.

-

Step 3: Hydrolysis. The nitrile is hydrolyzed to the corresponding carboxylic acid using a strong acid, such as 75% sulfuric acid, at high temperatures (e.g., 150°C). The reaction mixture is then cooled and poured onto ice, causing the product, this compound, to precipitate.

Causality: The choice of a protic solvent in Step 1 facilitates the dissolution of the cyanide salt. The high temperature in Step 3 is necessary to drive the complete hydrolysis of the stable nitrile group.

Part 2: Application in Agrochemical Synthesis - Key Case Studies

The true value of halogenated benzoic acids is realized in their role as precursors to complex active ingredients. We will now examine two major classes of agrochemicals where difluorobenzoyl moieties are critical.

Case Study 1: Benzoylurea Insecticides - The Lufenuron Example

The benzoylurea class of insecticides functions as potent insect growth regulators (IGRs).[2] Lufenuron, a prominent member of this class, relies on a 2,6-difluorobenzoyl group for its activity.[3] This moiety is derived from the corresponding and more commercially prevalent isomer, 2,6-difluorobenzoic acid.

The synthesis culminates in the coupling of a substituted aniline with 2,6-difluorobenzoyl isocyanate.[3]

Caption: Key steps in the synthesis of the insecticide Lufenuron.

-

Isocyanate Formation: 2,6-Difluorobenzamide is reacted with a phosgenating agent, such as oxalyl chloride, in an inert solvent like ethylene dichloride.[4] The reaction is typically heated to reflux to drive the formation of 2,6-difluorobenzoyl isocyanate.

-

Coupling: The highly reactive isocyanate intermediate is then reacted with 2,5-dichloro-4-(1,1,2,3,3,3-hexafluoropropoxy)aniline in a suitable solvent.[3] This reaction forms the stable urea linkage, yielding the final Lufenuron product.

Causality: The isocyanate group is an excellent electrophile, readily attacked by the nucleophilic amine of the aniline derivative. This specific reactivity is central to the formation of the benzoylurea structure.[3]

Benzoylurea insecticides do not cause immediate paralysis but act by disrupting the molting process.[2] They are potent inhibitors of chitin synthase, an enzyme critical for the formation of the insect's exoskeleton.[5][6]

Caption: Mechanism of chitin synthesis inhibition by Lufenuron.

By blocking chitin deposition, the larva is unable to form a new, functional cuticle.[7] This leads to a failed molt, rupture of the malformed exoskeleton, and ultimately, death of the insect.[5][8]

Case Study 2: Aryloxyphenoxypropionate Herbicides - The Haloxyfop Example

Aryloxyphenoxypropionate ("fop") herbicides are selective, post-emergence herbicides used to control grass weeds in broadleaf crops.[9][10] Haloxyfop is a key example, and its synthesis relies on a different halogenated aromatic precursor: 2,3-dichloro-5-trifluoromethyl pyridine.[11]

Caption: Synthetic pathway for the herbicide Haloxyfop.

-

Reaction Setup: 2,3-dichloro-5-trifluoromethyl pyridine and hydroquinone are dissolved in an aprotic polar solvent such as N,N-dimethylformamide (DMF).[12]

-

Base Addition: A weak base, typically potassium carbonate (K₂CO₃), is added to the mixture. The base deprotonates the hydroquinone, forming a phenoxide.

-

Nucleophilic Substitution: The reaction is heated (e.g., 105-110°C).[12] The phenoxide acts as a nucleophile, displacing one of the chlorine atoms on the pyridine ring to form the ether linkage of the intermediate, 3-chloro-2-(4-hydroxyphenoxy)-5-trifluoromethyl pyridine.

Causality: The use of a polar aprotic solvent (DMF) stabilizes the charged intermediate of the SNAr reaction. K₂CO₃ is a suitable base as it is strong enough to deprotonate the phenol but not so strong as to cause unwanted side reactions.

Aryloxyphenoxypropionate herbicides act by inhibiting the enzyme Acetyl-CoA Carboxylase (ACCase).[9][13][14] This enzyme catalyzes the first committed step in fatty acid biosynthesis.[9]

Caption: Mechanism of ACCase inhibition by Haloxyfop.

By blocking ACCase, the herbicide halts the production of fatty acids, which are essential components of cell membranes. This disruption leads to a cessation of growth at the meristems and ultimately the death of susceptible grass species.[11] The selectivity arises because broadleaf plants possess a form of the ACCase enzyme that is insensitive to this class of herbicides.

Part 3: Structure-Activity Insights and Data Summary

The specific placement of halogen atoms on the aromatic ring is not arbitrary. It is a deliberate design choice to optimize the molecule's properties.

-

Lipophilicity & Uptake: Halogens increase the lipophilicity of the molecule, which can enhance its ability to penetrate the waxy cuticle of insects or plants.

-

Metabolic Stability: Carbon-fluorine and carbon-chlorine bonds are very strong and resistant to metabolic degradation by enzymes within the target organism, increasing the bioavailability and persistence of the active ingredient at its site of action.

-

Binding Affinity: The electronic properties and size of the halogen atoms critically influence how the molecule fits into the active site of the target enzyme (e.g., Chitin Synthase or ACCase). This "lock-and-key" fit is essential for potent inhibition.

Data Summary: Key Agrochemicals and Intermediates

| Compound/Intermediate | Class | Primary Use | Mechanism of Action |

| Lufenuron | Benzoylurea | Insecticide (IGR) | Chitin Synthesis Inhibitor[2][5] |

| 2,6-Difluorobenzoic Acid | Intermediate | Precursor to Lufenuron[3] | N/A |

| Haloxyfop | Aryloxyphenoxypropionate | Herbicide | Acetyl-CoA Carboxylase (ACCase) Inhibitor[9][10] |

| 2,3-Dichloro-5-trifluoromethyl pyridine | Intermediate | Precursor to Haloxyfop[11][12] | N/A |

Conclusion

Chlorinated and fluorinated benzoic acids, including this compound and its isomers, are foundational pillars in the synthesis of advanced agrochemicals. Their unique structural and electronic properties enable the creation of highly specific and effective active ingredients. As demonstrated through the case studies of Lufenuron and Haloxyfop, these intermediates are not mere starting materials but are integral to the final molecule's mode of action. A thorough understanding of their synthesis, reactivity, and the mechanisms of the products they form is crucial for the continued innovation of crop protection solutions that are both effective and possess favorable safety profiles.

References

- 1. US5478963A - 2,3-difluoro-6-nitrobenzonitrile and 2-chloro-5,6-difluorobenzonitrile-(2,3-difluoro-6-chlorobenzonitrile), process for their preparation and their use for the preparation of 2,3,6-trifluorobenzoic acid - Google Patents [patents.google.com]

- 2. Benzoylurea insecticide - Wikipedia [en.wikipedia.org]

- 3. nbinno.com [nbinno.com]

- 4. CN103360284A - Preparation method of lufenuron compound - Google Patents [patents.google.com]

- 5. Page loading... [guidechem.com]

- 6. pnas.org [pnas.org]

- 7. researchgate.net [researchgate.net]

- 8. Dissecting the manipulation of lufenuron on chitin synthesis in Helicoverpa armigera - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. file.sdiarticle3.com [file.sdiarticle3.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. CN103787961A - Efficient haloxyfop-methyl synthesizing method - Google Patents [patents.google.com]

- 12. CN100467452C - A kind of method for preparing haloxyfop-pyl with high optical purity - Google Patents [patents.google.com]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

A Technical Guide to the Carboxylic Acid Reactivity of 6-Chloro-2,3-difluorobenzoic Acid

Abstract

6-Chloro-2,3-difluorobenzoic acid is a key building block in the synthesis of advanced pharmaceuticals and agrochemicals.[1][2] Its utility stems from the unique electronic and steric environment created by the halogen substituents on the aromatic ring. This guide provides an in-depth analysis of the reactivity of the carboxylic acid group, focusing on the interplay of these substituent effects. We will explore the molecule's enhanced acidity, the challenges and solutions in key transformations such as amide bond formation and esterification, and provide field-proven protocols for researchers in drug discovery and process development.

Structural and Physicochemical Profile

The reactivity of any functional group is fundamentally dictated by the molecule's overall structure. In this compound, the carboxylic acid moiety is influenced by three halogen atoms positioned strategically around the benzene ring.

Caption: Structure of this compound.

This substitution pattern leads to a complex interplay of electronic and steric effects that govern the behavior of the carboxyl group.

| Property | Value | Source |

| Molecular Formula | C₇H₃ClF₂O₂ | [3] |

| Molecular Weight | 192.55 g/mol | [1] |

| Appearance | White to light yellow crystalline powder | [1] |

| Melting Point | 174 - 178 °C | [1] |

| Predicted Acidity (pKa) | Significantly lower than benzoic acid (pKa ≈ 4.2), estimated ~2.5-3.0 | Inferred from[4][5] |

The Dominance of Substituent Effects on Carboxyl Reactivity

The chemical personality of the carboxylic acid in this molecule is shaped by two primary forces: the powerful inductive effects of the halogens and the steric hindrance imposed by the ortho-chloro substituent.

Electronic Effects: Enhanced Acidity and Electrophilicity

All three halogen atoms (two fluorine, one chlorine) are highly electronegative. They exert a strong electron-withdrawing inductive effect (-I effect) on the benzene ring.[5][6] This effect pulls electron density away from the carboxyl group, which has two major consequences:

-

Increased Acidity : The inductive withdrawal of electrons stabilizes the resulting carboxylate anion (conjugate base) formed upon deprotonation.[5][7] By delocalizing the negative charge, the stability of the anion is increased, shifting the dissociation equilibrium to the right and making the parent acid significantly stronger (i.e., having a lower pKa) than unsubstituted benzoic acid.[5]

-

Increased Carbonyl Electrophilicity : The electron density at the carbonyl carbon is reduced, making it more electrophilic and, in theory, more susceptible to nucleophilic attack.

Caption: Inductive effects of halogens on the carboxylic acid group.

Steric Hindrance: The "Ortho Effect"

While electronic effects make the carbonyl carbon more electrophilic, the chlorine atom at the C6 position introduces significant steric hindrance. This phenomenon, often termed the "ortho effect," is critical to understanding the molecule's reactivity.[4][8]

The bulky chlorine atom crowds the carboxylic acid group, forcing it to twist out of the plane of the aromatic ring.[4] This loss of planarity disrupts the π-conjugation between the carboxyl group and the benzene ring.[4] The primary consequences are:

-

Hindered Nucleophilic Attack : The steric bulk of the ortho-substituent physically blocks the path for incoming nucleophiles, making reactions at the carbonyl carbon significantly more difficult than electronic effects alone would suggest.[9][10]

-

Further Increase in Acidity : In benzoic acid, the resonance between the ring and the -COOH group is a destabilizing factor for the acid form (cross-conjugation). By breaking this conjugation, the ortho effect can remove this destabilization, leading to an additional increase in acidity beyond the inductive effect.[4]

Caption: Steric hindrance due to the ortho-chloro substituent.

Key Synthetic Transformations and Methodologies

The dual influence of activating electronics and deactivating sterics makes the synthetic chemistry of this compound a nuanced challenge. Standard procedures often require modification to achieve acceptable yields.

Amide Bond Formation: Overcoming Steric Barriers

Direct condensation of this compound with an amine is not feasible. The high activation energy and steric hindrance necessitate the use of powerful coupling reagents. This is the most common and critical transformation for this substrate in drug discovery.[11]

Causality Behind Experimental Choices:

-

Activation is Mandatory : The hydroxyl group of the carboxylic acid must be converted into a better leaving group. Coupling reagents achieve this by forming a highly reactive intermediate (e.g., an O-acylisourea, active ester, or acid anhydride).

-

Choice of Coupling Reagent : For sterically hindered acids, phosphonium-based (e.g., BOP, PyBOP) or aminium/uronium-based (e.g., HBTU, HATU, HCTU) reagents are superior to carbodiimides (e.g., DCC, EDC) alone.[12] Reagents like HATU are particularly effective as they form a highly reactive O-acyl-azabenzotriazole ester and are less prone to racemization with chiral amines.

-

Role of a Non-Nucleophilic Base : A tertiary amine base, typically diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM), is essential. Its role is twofold: it deprotonates the carboxylic acid to form the more nucleophilic carboxylate anion, and it scavenges the acidic byproducts generated during the reaction, driving the equilibrium towards product formation.

Field-Proven Protocol: Amide Coupling via HATU

This protocol describes a robust method for coupling this compound with a primary or secondary amine.

Materials:

-

This compound (1.0 eq)

-

Amine (primary or secondary) (1.1 eq)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

-

Diisopropylethylamine (DIPEA) (3.0 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

1M HCl (aq)

-

Saturated NaHCO₃ (aq)

-

Brine (Saturated NaCl (aq))

-

Anhydrous MgSO₄ or Na₂SO₄

Procedure:

-

Reaction Setup : To a dry, nitrogen-flushed round-bottom flask, add this compound (1.0 eq) and dissolve it in anhydrous DMF (approx. 0.2 M concentration).

-

Reagent Addition : Add the amine (1.1 eq), followed by HATU (1.2 eq). The order is not critical at this stage.

-

Initiation : Cool the mixture to 0 °C in an ice bath. Slowly add DIPEA (3.0 eq) dropwise. Rationale: The reaction is often exothermic. Slow addition of the base at 0 °C controls the initial rate of activation and prevents potential side reactions.

-

Reaction Monitoring : Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by TLC or LC-MS. For hindered substrates, the reaction may require 4-24 hours for completion.

-

Aqueous Work-up : Once the reaction is complete, dilute the mixture with ethyl acetate. Wash the organic layer sequentially with 1M HCl (to remove excess DIPEA and amine), saturated NaHCO₃ (to remove unreacted acid and acidic byproducts), and brine (to reduce the solubility of water in the organic phase). Rationale: This sequence of washes ensures a clean separation and removes the majority of water-soluble reagents and byproducts.

-

Drying and Concentration : Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude amide.

-

Purification : Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient.

Caption: Experimental workflow for HATU-mediated amide coupling.

Esterification

Esterification of this compound is similarly challenging due to steric hindrance.

-

Fischer Esterification : Standard acid-catalyzed esterification with an alcohol requires harsh conditions (high temperatures, strong acid catalyst like H₂SO₄, and prolonged reaction times) and may still give low yields.

-

Acyl Chloride Intermediate : A more reliable, two-step method involves first converting the carboxylic acid to the highly reactive acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride. The steric hindrance is less of a barrier for these small reagents. The resulting acyl chloride is then reacted with the desired alcohol, often in the presence of a base like pyridine or triethylamine, to form the ester.

Reduction to Alcohol

The carboxylic acid can be reduced to the corresponding benzyl alcohol, (6-chloro-2,3-difluorophenyl)methanol. Due to the high oxidation state of the carboxyl carbon, a strong reducing agent is required.[13]

-

Lithium Aluminum Hydride (LiAlH₄) : This is the reagent of choice. The reaction is typically performed in an anhydrous ether solvent like THF. The steric hindrance around the carboxyl group can slow the reaction rate compared to unhindered benzoic acids, potentially requiring elevated temperatures or longer reaction times. A standard aqueous acidic work-up is required to protonate the resulting alkoxide and hydrolyze the aluminum salts.

Conclusion

The reactivity of the carboxylic acid group in this compound is a classic case study in the competition between electronic activation and steric deactivation. The powerful electron-withdrawing effects of the three halogen substituents render the acid highly acidic and the carbonyl carbon electrophilic. However, the steric bulk of the C6-chloro group is the dominant factor in synthetic transformations, severely hindering the approach of nucleophiles. For drug development professionals and synthetic chemists, overcoming this steric barrier is paramount. The use of potent coupling reagents for amide formation and the conversion to acyl halide intermediates for esterification are robust, field-proven strategies to successfully employ this valuable and versatile building block in the synthesis of complex target molecules.

References

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. 2-Chloro-3,6-difluorobenzoic acid | 287172-74-1 [sigmaaldrich.com]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. 20.4 Substituent Effects on Acidity - Organic Chemistry | OpenStax [openstax.org]

- 6. Effect of substituents on acidity of benzoic acids | Filo [askfilo.com]

- 7. Acidity, Effect of Substituents on Acidity and Important Reactions of Benzoic Acid | Pharmaguideline [pharmaguideline.com]

- 8. Analysis of the ortho effect: acidity of 2-substituted benzoic acids - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. Steric hindrance of 2,6-disubstituted benzoic acid derivatives on the uptake via monocarboxylic acid transporters from the apical membranes of Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Steric hindrance of 2,6-disubstituted benzoic acid derivatives on the uptake via monocarboxylic acid transporters from the apical membranes of Caco-2 cells-Science-Chemical Encyclopedia-lookchem [lookchem.com]

- 11. researchgate.net [researchgate.net]

- 12. quod.lib.umich.edu [quod.lib.umich.edu]

- 13. Carboxylic Acid Reactivity [www2.chemistry.msu.edu]

electrophilic aromatic substitution of "6-Chloro-2,3-difluorobenzoic acid"

An In-Depth Technical Guide to the Electrophilic Aromatic Substitution of 6-Chloro-2,3-difluorobenzoic Acid

Executive Summary

This compound is a polysubstituted aromatic compound whose structural complexity makes it a valuable intermediate in the synthesis of advanced pharmaceutical and agrochemical agents.[1][2][3] However, the very features that make it synthetically attractive—a confluence of halogen and carboxylic acid substituents—present a formidable challenge for further functionalization via electrophilic aromatic substitution (EAS). This guide provides a comprehensive analysis of the electronic and steric factors governing the reactivity of this molecule. We will deconstruct the competing directing effects of the chloro, fluoro, and carboxyl groups to predict the regiochemical outcome of substitution reactions. This theoretical framework is then applied to practical case studies, including a detailed protocol for nitration, and an explanation of the inherent limitations of reactions like the Friedel-Crafts acylation on such a profoundly deactivated aromatic system.

Molecular Profile and Synthetic Relevance